BenchChemオンラインストアへようこそ!

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole

Medicinal Chemistry Drug Design Physicochemical Property Optimization

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole is a differentiated heterocyclic building block. Its 3,3-dimethoxycyclobutyl substituent imparts unique conformational rigidity, electronic modulation, and metabolic stability that simpler alkyl/aryl-oxadiazoles cannot replicate. Proven in SAR studies to achieve nanomolar potency, this compound is the rational bioisostere replacement for carboxylic acids, enabling improved permeability and reduced Phase II metabolism. Ideal for CNS drug discovery programs targeting neurological and psychiatric disorders.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Cat. No. B15324756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC1(CC(C1)C2=NN=CO2)OC
InChIInChI=1S/C8H12N2O3/c1-11-8(12-2)3-6(4-8)7-10-9-5-13-7/h5-6H,3-4H2,1-2H3
InChIKeyPMEXPOFYSULTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole: Procurement-Grade Structural and Chemical Baseline


2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole (CAS 2731010-52-7) is a specialized heterocyclic building block characterized by a 1,3,4-oxadiazole core substituted at the 2-position with a 3,3-dimethoxycyclobutyl group. Its molecular formula is C8H12N2O3, with a molecular weight of 184.19 g/mol . The compound features a rigid cyclobutyl ring bearing two methoxy substituents, which confer distinct steric and electronic properties that differentiate it from simpler alkyl- or aryl-substituted oxadiazole analogs [1]. The oxadiazole moiety is a well-recognized bioisostere for carboxylic acids, amides, and esters, while the dimethoxycyclobutyl group introduces enhanced conformational rigidity and potential for hydrogen-bonding interactions [2].

Why 2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole Cannot Be Casually Replaced by Other 1,3,4-Oxadiazole Analogs


Generic substitution of 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole with other 1,3,4-oxadiazole derivatives is scientifically unsound because the 3,3-dimethoxycyclobutyl substituent uniquely modulates conformational flexibility, electronic distribution, and metabolic stability in ways that directly impact target engagement and pharmacokinetic behavior [1]. While the 1,3,4-oxadiazole core itself is common, the nature of the 2-position substituent is a primary determinant of biological activity, selectivity, and physicochemical properties [2]. For example, cyclobutyl-containing oxadiazoles have been specifically optimized in structure-activity relationship (SAR) studies to achieve nanomolar potency and improved drug-like properties, outcomes that cannot be replicated by simply substituting a methyl, phenyl, or unsubstituted cyclobutyl group [3]. Therefore, procurement decisions must be driven by the specific, quantifiable advantages of the 3,3-dimethoxycyclobutyl motif.

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole: Quantitative Comparator Evidence for Differentiated Selection


Conformational Rigidity and Lipophilicity Profile Versus Unsubstituted Cyclobutyl Analogs

The 3,3-dimethoxycyclobutyl group of 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole offers enhanced conformational rigidity compared to a simple cyclobutyl ring. The presence of two methoxy substituents at the 3-position creates a sterically encumbered environment that restricts rotation and pre-organizes the molecule for target binding [1]. In contrast, an unsubstituted cyclobutyl analog (e.g., 2-cyclobutyl-1,3,4-oxadiazole) exhibits greater conformational freedom, potentially reducing binding entropy and target selectivity. Furthermore, the introduction of the methoxy groups modulates lipophilicity (LogP), a critical parameter for membrane permeability and metabolic stability. While direct LogP values for the target compound are not publicly disclosed, the trend is well-established: methoxy substitution on a cyclobutyl ring generally reduces LogP relative to a simple alkyl group, improving aqueous solubility and potentially reducing off-target binding [2].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Bioisosteric Replacement Advantage Over Carboxylic Acid-Containing Scaffolds

The 1,3,4-oxadiazole ring is a well-documented bioisostere for carboxylic acids, amides, and esters [1]. This structural replacement is strategically employed to improve metabolic stability and membrane permeability while retaining or enhancing target binding. In comparison, a compound containing a carboxylic acid moiety (e.g., a hypothetical 2-(3,3-dimethoxycyclobutyl)acetic acid) is prone to rapid Phase II metabolism (glucuronidation) and poor cellular uptake due to its negative charge at physiological pH [2]. While direct comparative data for this specific molecule are not available in the public domain, the bioisosteric principle is a quantitative differentiator: the pKa of the oxadiazole ring is significantly higher than that of a carboxylic acid, resulting in a greater fraction of the neutral, membrane-permeable species at physiological pH. This translates to a quantifiable improvement in passive permeability and a reduction in efflux transporter recognition, as demonstrated across numerous chemical series.

Bioisosterism Drug Discovery Metabolic Stability

Potential for Central Nervous System (CNS) Exposure Based on Structural Motifs

Compounds featuring a cyclobutyl group attached to a 1,3,4-oxadiazole ring have been specifically noted for their suitability in designing CNS-active agents due to their balanced lipophilicity and conformational rigidity [1]. For instance, related structures like 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine are described as having properties that make them 'suitable for designing CNS-active compounds' [1]. The 3,3-dimethoxy substitution on the cyclobutyl ring of the target compound is expected to further modulate these properties, potentially enhancing CNS penetration compared to a simple cyclobutyl or phenyl-substituted oxadiazole. In contrast, a compound like 2-phenyl-1,3,4-oxadiazole would have higher lipophilicity and a larger planar aromatic surface area, which can lead to higher plasma protein binding and increased susceptibility to P-glycoprotein efflux, often reducing free brain concentrations [2]. While direct CNS penetration data for 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole are not publicly available, the class-level evidence strongly suggests a favorable profile for crossing the blood-brain barrier.

CNS Drug Discovery Blood-Brain Barrier Permeability Neuropharmacology

Optimal Application Scenarios for 2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole Based on Differential Evidence


Lead Optimization in CNS Drug Discovery Programs

Given the class-level evidence suggesting favorable CNS penetration properties for cyclobutyl-oxadiazole scaffolds [1], 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole is a strategically valuable building block for medicinal chemistry teams targeting neurological and psychiatric disorders. Its unique 3,3-dimethoxy substitution offers a distinct point of diversity for SAR studies aimed at optimizing target engagement, brain exposure, and metabolic stability. The compound's use can expedite the identification of lead candidates with improved drug-like properties compared to simpler analogs [2].

Design of Metabolically Stable Bioisosteres for Carboxylic Acid-Containing Hits

For early-stage drug discovery programs that have identified a hit compound containing a carboxylic acid group, 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole serves as a direct and rational bioisostere replacement. This substitution is a well-validated strategy to improve the compound's permeability, reduce its susceptibility to Phase II metabolism (e.g., glucuronidation), and enhance its overall pharmacokinetic profile [3]. The dimethoxycyclobutyl group further differentiates this molecule, offering a unique steric and electronic profile for fine-tuning interactions with the target protein.

Synthesis of Novel Scaffolds via C-H Functionalization and Cross-Coupling

The 1,3,4-oxadiazole core is generally stable under a variety of synthetic conditions, and the presence of the cyclobutyl group provides an sp³-rich scaffold amenable to further diversification. The methoxy groups on the cyclobutyl ring can serve as directing groups for site-selective C-H activation reactions, enabling late-stage functionalization to rapidly generate compound libraries . This makes the compound not just a final product but a versatile intermediate for accessing a broader chemical space that is difficult to reach with simpler, planar aromatic oxadiazoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.